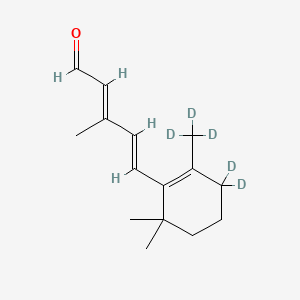

11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 3,20-Diethylene Ketal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“11,17,21-Trihydroxy-pregn-5-ene-3,20-dione 3,20-Diethylene Ketal” is a biochemical compound with the molecular formula C25H38O7 and a molecular weight of 450.573 . It is an analogue of the compound Prednisone and exhibits anti-inflammatory properties .

Molecular Structure Analysis

The IUPAC name for this compound is (8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-11,17-diol . The exact molecular structure can be found in the referenced link .Physical And Chemical Properties Analysis

The compound has a melting point of 177-182 °C and a predicted boiling point of 614.6±55.0 °C. Its predicted pKa value is 14.52±0.70 .Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

- The structure of a microbiological hydroxylation product of 17α,21-dihydroxy-9β,10α-pregn-4-ene-3,20-dione was identified as 11α,17α,21-trihydroxy-9β, 10α-pregn-4-ene-3,20-dione, which is important in the study of adrenocortical hormones (Smit & Bakker, 2010).

Hormonal Synthesis

- Research shows the synthesis of 18,19-dihydroxycorticosterone from a related compound, highlighting its role in understanding corticosteroid synthesis (Harnik et al., 1986).

Identification in Biological Fluids

- The identification of pregn-4-ene-3,20-dione and 20α-hydroxy-pregn-4-en-3-one in the ovarian venous blood of rabbits provides insights into ovarian steroidogenesis (Simmer et al., 1963).

Metabolic Pathways

- Research on the conversion of tritiated-18-hydroxy-corticosterone to aldosterone by human cortico-adrenal gland slices contributes to understanding aldosterone synthesis (Pasqualini, 1964).

Steroid Analysis Methods

- A method developed for the simultaneous measurement of main C-21 corticosteroids characterizes various steroid hormones, including 11β,17α,21-trihydroxypregn-4-ene-3,20-dione (Klein et al., 1972).

Enzymatic Reactions

- Research on 3β-hydroxysteroid dehydrogenase: delta5-isomerase from human placenta provides evidence for the conversion of pregnenolone to progesterone, a crucial step in steroid metabolism (Edwards et al., 1976).

Oxidation Studies

- Investigations into the oxidation of pregn-4-ene-3,20-dione (progesterone) contribute to understanding steroid chemistry and transformations (Barton & Doller, 1991).

Receptor Research

- The characterization and assay of progesterone receptor in human mammary carcinoma, using [3H]Pregn-4-ene-3,20-dione, aids in understanding hormone-receptor interactions in cancer research (Pichon & Milgrom, 1977).

Propiedades

Número CAS |

134354-11-3 |

|---|---|

Fórmula molecular |

C25H38O7 |

Peso molecular |

454.596 |

Nombre IUPAC |

(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,2/'-1,3-dioxolane]-11,17-diol |

InChI |

InChI=1S/C25H38O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-20,26-28H,4-15H2,1-2H3/t17-,18-,19-,20+,21-,22-,24+/m0/s1/i14D2,19D,20D |

Clave InChI |

FPKBNDCCFKYHDT-HUTIETSVSA-N |

SMILES |

CC12CCC3(CC1=CCC4C2C(CC5(C4CCC5(C6(OCCO6)CO)O)C)O)OCCO3 |

Sinónimos |

11,17,21-Trihydroxy-pregn-5-ene-3,20-dione-d4 Cyclic 3,20-Bis(1,2-ethanediyl Acetal); |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B589983.png)

![Methyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B589985.png)